molecular formula C21H28FN3O2 B5648551 (1S,6R)-3-[2-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]-2-oxoethyl]-3,9-diazabicyclo[4.2.1]nonan-4-one

(1S,6R)-3-[2-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]-2-oxoethyl]-3,9-diazabicyclo[4.2.1]nonan-4-one

Cat. No.: B5648551
M. Wt: 373.5 g/mol
InChI Key: WMQSYJUAPYEMBI-MOPGFXCFSA-N
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Description

(1S,6R)-3-[2-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]-2-oxoethyl]-3,9-diazabicyclo[421]nonan-4-one is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6R)-3-[2-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]-2-oxoethyl]-3,9-diazabicyclo[4.2.1]nonan-4-one typically involves multiple steps, including the formation of the bicyclic core and the introduction of the fluorophenyl and piperidinyl groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance the efficiency and yield of the compound while maintaining the necessary purity and stereochemical integrity.

Chemical Reactions Analysis

Types of Reactions

(1S,6R)-3-[2-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]-2-oxoethyl]-3,9-diazabicyclo[4.2.1]nonan-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

Chemistry

In chemistry, (1S,6R)-3-[2-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]-2-oxoethyl]-3,9-diazabicyclo[4.2.1]nonan-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological studies.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may enhance the performance of products in various applications.

Mechanism of Action

The mechanism of action of (1S,6R)-3-[2-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]-2-oxoethyl]-3,9-diazabicyclo[4.2.1]nonan-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1S,6R)-3-[2-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]-2-oxoethyl]-3,9-diazabicyclo[4.2.1]nonan-4-one include other bicyclic structures with fluorophenyl and piperidinyl groups. Examples include:

  • (1S,6R)-3-[2-[4-[(4-chlorophenyl)methyl]piperidin-1-yl]-2-oxoethyl]-3,9-diazabicyclo[4.2.1]nonan-4-one
  • (1S,6R)-3-[2-[4-[(4-bromophenyl)methyl]piperidin-1-yl]-2-oxoethyl]-3,9-diazabicyclo[4.2.1]nonan-4-one

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of the fluorophenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(1S,6R)-3-[2-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]-2-oxoethyl]-3,9-diazabicyclo[4.2.1]nonan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28FN3O2/c22-17-3-1-15(2-4-17)11-16-7-9-24(10-8-16)21(27)14-25-13-19-6-5-18(23-19)12-20(25)26/h1-4,16,18-19,23H,5-14H2/t18-,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQSYJUAPYEMBI-MOPGFXCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(C(=O)CC1N2)CC(=O)N3CCC(CC3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CN(C(=O)C[C@@H]1N2)CC(=O)N3CCC(CC3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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